molecular formula C8H6F2N2O B1523943 3-Amino-4-(difluoromethoxy)benzonitrile CAS No. 1211578-67-4

3-Amino-4-(difluoromethoxy)benzonitrile

Cat. No.: B1523943
CAS No.: 1211578-67-4
M. Wt: 184.14 g/mol
InChI Key: JBQCKWIKOZPSOD-UHFFFAOYSA-N
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Description

3-Amino-4-(difluoromethoxy)benzonitrile is an organic compound characterized by the presence of an amino group (-NH2), a difluoromethoxy group (-OCHF2), and a nitrile group (-CN) attached to a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3-amino-4-hydroxybenzonitrile as the starting material.

  • Reaction Steps: The hydroxyl group (-OH) is substituted with a difluoromethoxy group (-OCHF2) through a reaction with difluoromethylating agents such as diethylaminosulfur trifluoride (DAST).

  • Reaction Conditions: The reaction is usually carried out in anhydrous conditions to prevent hydrolysis of the nitrile group, and the temperature is maintained at around 0°C to 5°C to control the reaction rate.

Industrial Production Methods:

  • Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.

  • Purification: Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group (-NO2) using oxidizing agents like potassium permanganate (KMnO4).

  • Reduction: The nitrile group can be reduced to form an amine (-NH2) using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO4 in an acidic medium.

  • Reduction: LiAlH4 in ether solvent.

  • Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: 3-Amino-4-(difluoromethoxy)benzoic acid.

  • Reduction: 3-Amino-4-(difluoromethoxy)benzylamine.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-4-(difluoromethoxy)benzonitrile is utilized in various scientific research fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Amino-4-(difluoromethoxy)benzonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, inhibiting or activating specific pathways.

Comparison with Similar Compounds

  • 3-Amino-4-hydroxybenzonitrile: Lacks the difluoromethoxy group.

  • 3-Amino-4-(trifluoromethoxy)benzonitrile: Contains a trifluoromethoxy group instead of difluoromethoxy.

  • 3-Amino-4-methoxybenzonitrile: Contains a methoxy group instead of difluoromethoxy.

Uniqueness: The presence of the difluoromethoxy group in 3-Amino-4-(difluoromethoxy)benzonitrile imparts unique chemical properties, such as increased stability and reactivity compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.

Would you like to know more about any specific aspect of this compound?

Properties

IUPAC Name

3-amino-4-(difluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2O/c9-8(10)13-7-2-1-5(4-11)3-6(7)12/h1-3,8H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQCKWIKOZPSOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211578-67-4
Record name 3-amino-4-(difluoromethoxy)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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